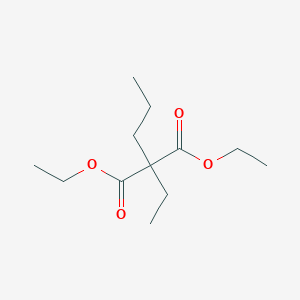

Diethyl ethyl(propyl)propanedioate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diethyl ethyl(propyl)propanedioate and its derivatives involves several key reactions, including condensation, Michael addition, and radical addition processes. For instance, Meskini et al. (2010) described the preparation of a new functionalized N,O,O-ligand through condensation, highlighting the versatility of this compound in synthesizing complex molecules with potential metal coordination capabilities (Meskini et al., 2010). Similarly, Matsumoto et al. (2008) demonstrated its utility in creating key intermediates for immunomodulatory agents through Michael addition (Matsumoto et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and X-ray diffraction. The structural analysis reveals the presence of potential coordination sites for metal atoms, indicating its usefulness in the formation of complex molecules (Meskini et al., 2010).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including complexation with lanthanide cations and radical addition to olefins. The complexation behavior towards lanthanide metal ions has been studied, showing its potential in creating metal-organic frameworks and complexes (Amarandei et al., 2014). Furthermore, radical addition processes facilitated by photolysis indicate its reactivity towards forming new bonds and derivatives (Byers & Lane, 1990).

Applications De Recherche Scientifique

Synthèse de l'acide propylacrylique (PAA)

Diethyl ethyl(propyl)propanedioate: est utilisé dans la synthèse de l'acide propylacrylique (PAA) . Le PAA est un composé précieux dans la production de polymères haute performance en raison de sa capacité à améliorer l'adhésion et la résistance aux intempéries.

Intermédiaire pharmaceutique

Le composé sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques. Par exemple, il est utilisé dans la préparation de composés médicamenteux utiles tels que la vigabatrine, un médicament antiépileptique .

Synthèse organique

En chimie organique, le diethyl 2-ethyl-2-propylpropanedioate est utilisé dans des réactions classiques comme les alkylations et la décarboxylation, qui sont fondamentales pour la construction de molécules organiques complexes .

Recherche sur les propriétés thermophysiques

Les propriétés thermophysiques du composé, telles que le point d'ébullition, la température critique et la densité, sont évaluées de manière critique à des fins de recherche. Ces données sont essentielles pour le développement de nouveaux matériaux et pour comprendre le comportement du composé dans différentes conditions .

Études d'enthalpie de formation

This compound: est étudié pour son enthalpie de formation, à la fois en phase liquide et gazeuse. Ces informations sont cruciales pour la modélisation thermodynamique et les calculs énergétiques dans les réactions chimiques .

Mesure de l'indice de réfraction

L'indice de réfraction du diethyl 2-ethyl-2-propylpropanedioate est mesuré pour comprendre ses propriétés optiques, ce qui est important pour les applications en photonique et en électronique .

Analyse de la viscosité et de la conductivité thermique

La recherche sur la viscosité et la conductivité thermique du This compound aide à la conception de procédés où l'écoulement des fluides et le transfert de chaleur sont essentiels, comme dans les lubrifiants et les fluides thermiques .

Études de solubilité

La solubilité du diethyl 2-ethyl-2-propylpropanedioate dans divers solvants tels que le dichlorométhane, l'éthanol et l'acétate d'éthyle est analysée. Ces connaissances sont essentielles pour son application en synthèse chimique et en formulation .

Mécanisme D'action

Target of Action

Diethyl ethyl(propyl)propanedioate, also known as diethyl 2-ethyl-2-propylpropanedioate or diethyl malonate, is a malonic ester . Its primary targets are the α-hydrogens flanked by two carbonyl groups . These α-hydrogens are relatively acidic, making them susceptible to nucleophilic attack .

Mode of Action

The compound’s mode of action involves the formation of an enolate ion, which is a good nucleophile . This enolate ion is formed when diethyl malonate reacts with a base like sodium ethoxide in ethanol . The enolate ion then reacts rapidly with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This results in the formation of an α-substituted malonic ester .

Biochemical Pathways

The biochemical pathway primarily affected by diethyl malonate is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Result of Action

The result of the action of diethyl malonate is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .

Action Environment

The action, efficacy, and stability of diethyl malonate can be influenced by various environmental factors. For instance, the leaving group X in the alkylating agent R−X can be chloride, bromide, or iodide . The alkyl group R should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .

Safety and Hazards

Propriétés

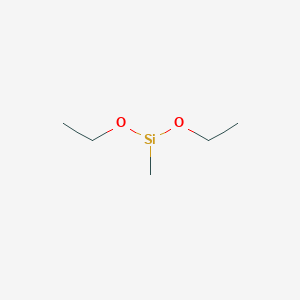

IUPAC Name |

diethyl 2-ethyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWBHSTGAEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561993 | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6065-62-9 | |

| Record name | 1,3-Diethyl 2-ethyl-2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)